![molecular formula C15H18N2O3S B2898269 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid CAS No. 750624-64-7](/img/structure/B2898269.png)
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid is an intriguing compound due to its unique structural characteristics and significant scientific applications. It incorporates elements of quinazoline—a bicyclic aromatic organic compound—linked with a sulfanyl acetic acid moiety. This structure makes it an attractive candidate for various chemical reactions and biomedical applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with commercially available 2-amino-3-methylbutyl benzamide and thioglycolic acid.
Reaction Sequence: : A common synthetic route involves the condensation of 2-amino-3-methylbutyl benzamide with an aldehyde to form the quinazolinone ring. This is then followed by a thioetherification step with thioglycolic acid to introduce the sulfanyl group.
Reaction Conditions: : These reactions often require catalysts such as hydrochloric acid and are carried out under reflux conditions to ensure completion.
Industrial Production Methods
For large-scale production, the process is optimized for cost-efficiency and yield. Continuous flow reactors are often employed to maintain precise control over reaction parameters, such as temperature and concentration. Purification steps like crystallization and chromatography are crucial to obtain a high-purity product suitable for further applications.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : It can undergo oxidation reactions typically in the presence of oxidizing agents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the oxo group in the quinazolinone ring, usually employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The sulfanyl group can participate in nucleophilic substitution reactions, often with alkyl halides, to form various derivatives.
Common Reagents and Conditions Used
Oxidation: : Hydrogen peroxide in acetic acid under mild heating.
Reduction: : Lithium aluminum hydride in anhydrous ether under cold conditions.
Substitution: : Alkyl halides in the presence of a base such as sodium hydroxide in an organic solvent like dimethylformamide (DMF).
Major Products Formed from These Reactions
Oxidation Products: : Sulfoxides and sulfones.
Reduction Products: : Hydroxyquinazolinones.
Substitution Products: : Alkylthio derivatives.
科学研究应用
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid serves as a versatile intermediate in organic synthesis. It is particularly valuable in medicinal chemistry for the development of potential therapeutic agents. Its unique structural features allow it to bind with specific biological targets, making it useful in the study of enzyme inhibitors and receptor antagonists. Additionally, in materials science, it can be used to synthesize novel polymers and materials with unique electronic properties.
作用机制
The compound's mechanism of action in biological systems often involves inhibition of enzyme activity through binding to active sites or allosteric sites. It may also interact with specific receptors, altering signal transduction pathways. This compound's sulfanyl group is particularly significant, as it can engage in disulfide bridge formation, crucial for the stability and activity of many proteins.
相似化合物的比较
Similar Compounds
4-Oxo-4H-quinazoline-2-thione: : Lacks the acetic acid moiety but shares a similar quinazolinone core.
2-Mercaptoquinazolinone: : Features a similar sulfanyl group but differs in the substitution pattern on the quinazolinone ring.
Quinazoline-2,4-dione: : Contains a similar heterocyclic framework but with a different oxidation state at the 2 and 4 positions.
Uniqueness
2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetic acid stands out due to the presence of both a sulfanyl group and an acetic acid moiety. This combination imparts distinct reactivity and biological activity profiles, making it a valuable scaffold for drug development and synthetic chemistry.
属性
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxoquinazolin-2-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10(2)7-8-17-14(20)11-5-3-4-6-12(11)16-15(17)21-9-13(18)19/h3-6,10H,7-9H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBPREKPQGZEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-fluoro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide](/img/structure/B2898186.png)
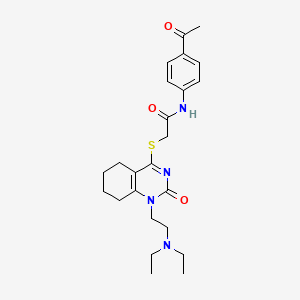
![Propyl 4-[(3-bromophenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2898189.png)
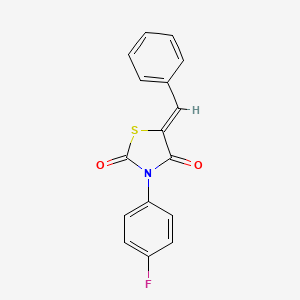
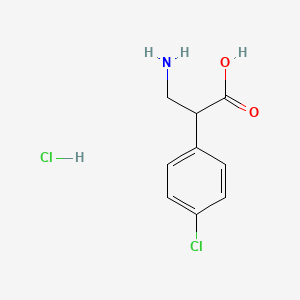
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2898192.png)
![2-chloro-N-[(1r,3r)-3-[(1H-1,2,4-triazol-1-yl)methyl]cyclobutyl]propanamide](/img/structure/B2898193.png)
![5-chloro-N-[(1H-indol-3-yl)methyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2898194.png)
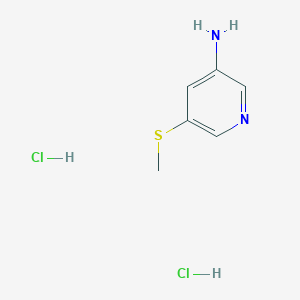
![(E)-2-styryl-1-undecyl-1H-benzo[d]imidazole](/img/structure/B2898197.png)
![(2Z)-2-{[3-(methylsulfanyl)phenyl]imino}-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2898198.png)
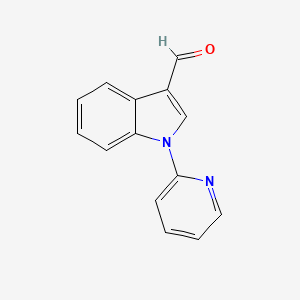
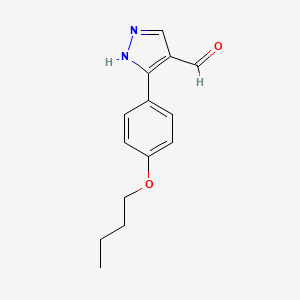
![1-methyl-2-{4-[4-(trifluoromethoxy)benzenesulfonyl]piperazin-1-yl}-1H-1,3-benzodiazole](/img/structure/B2898202.png)
